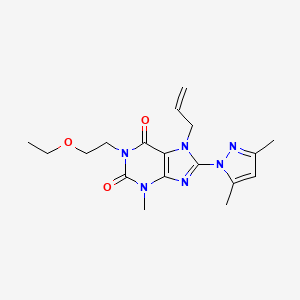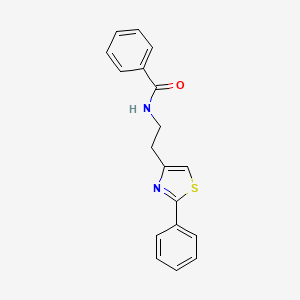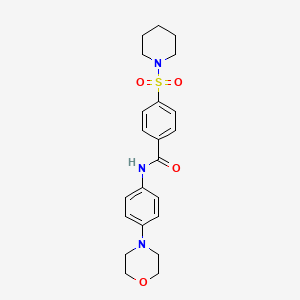
8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-prop-2-enyl-1,3,7-trihy dropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are fundamental to all life and play crucial roles in a number of biological processes.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a purine core with various substitutions. These include a 3,5-dimethylpyrazolyl group, a 2-ethoxyethyl group, a methyl group, and a prop-2-enyl group . The exact structure and the positions of these substitutions on the purine ring would need to be confirmed by techniques such as NMR or X-ray crystallography.Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with pyrazolyl and trihydropurine motifs often focuses on the synthesis of novel derivatives and the exploration of their chemical properties. For example, studies on the synthesis of unsubstituted Pyrazolidine-3,5-dione demonstrate methodologies that could be applied to synthesize derivatives of the compound (Dubau, 1983). Additionally, research into the synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives as potential anticancer agents indicates a broader interest in similar structures for their anticancer activities (Hongshuang et al., 2017).
Potential Biological and Anticancer Applications
There's significant interest in compounds with related structures for their potential biological activities, particularly as anticancer agents. The synthesis and evaluation of specific derivatives have shown promising anticancer activities against various human cancer cell lines, suggesting that derivatives of the compound might also possess valuable biological activities worth exploring (Hongshuang et al., 2017).
Catalysis and Green Chemistry
Studies on the facile construction of densely functionalized 4H-chromenes catalyzed by L-proline highlight the interest in utilizing green chemistry approaches for synthesizing complex molecules. This research indicates potential routes for environmentally friendly synthesis methods that could be adapted for the compound of interest (Li et al., 2012).
Supramolecular Chemistry Applications
Research on glycolurils and their analogues, which are used in various fields including supramolecular chemistry, indicates a broader application of similar compounds. Given the complex structure of "8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione," it might find applications in the design of new materials or as building blocks in supramolecular assemblies (Kravchenko et al., 2018).
Mechanism of Action
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-6-8-22-14-15(19-17(22)24-13(4)11-12(3)20-24)21(5)18(26)23(16(14)25)9-10-27-7-2/h6,11H,1,7-10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMKEMBKMPPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C(N2CC=C)N3C(=CC(=N3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2556089.png)
![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2556094.png)
![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)

![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)


![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-(2-fluorophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2556105.png)
![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)